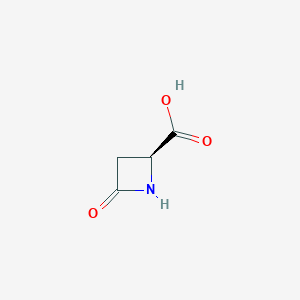
3-甲基庚烷-4-酮
描述
4-氯邻苯二酚,也称为 4-氯苯-1,2-二醇,是一种属于氯邻苯二酚类的有机化合物。其特征在于苯环的第四位被氯原子取代,第一和第二位被羟基取代。 该化合物是主要的代谢产物,在各种生化过程中起着重要作用 .
科学研究应用
4-氯邻苯二酚在科学研究中具有多种应用:
化学: 它被用作合成各种有机化合物的中间体。
生物学: 它用作研究氯化芳香族化合物生物降解的模型化合物。
医药: 研究已经探索了其在开发药物和了解代谢途径方面的潜力。
准备方法
合成路线和反应条件: 4-氯邻苯二酚可以通过多种方法合成。一种常见的方法是邻苯二酚的氯化反应。该过程通常需要在氯化铁等催化剂存在的情况下使用氯气。 该反应在受控条件下进行以确保苯环第四位的选择性氯化 .
工业生产方法: 在工业环境中,4-氯邻苯二酚通常作为氯化芳香族化合物降解过程中的副产物产生。例如,可以通过特定细菌菌株对 4-氯苯酚进行生物转化来获得。 这些细菌利用氯邻苯二酚 1,2-双加氧酶等酶将 4-氯苯酚转化为 4-氯邻苯二酚 .
化学反应分析
反应类型: 4-氯邻苯二酚会发生各种化学反应,包括:
氧化: 它可以被氧化成氯邻苯二酚醌。
还原: 还原反应可以将其转化回氯苯酚。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂如硼氢化钠。
取代: 酰氯和烷基卤化物等试剂用于取代反应.
主要产物:
氧化: 氯邻苯二酚醌。
还原: 氯苯酚。
取代: 各种取代的邻苯二酚.
作用机制
4-氯邻苯二酚的作用机制涉及其与特定酶和分子靶标的相互作用。例如,在细菌降解途径中,氯邻苯二酚 1,2-双加氧酶等酶催化芳香环的断裂,导致形成顺式顺式-粘康酸等中间体。 这些中间体被其他酶进一步加工,最终导致化合物的完全降解 .
类似化合物:
邻苯二酚: 缺少氯取代基,具有不同的反应性和应用。
4-氯苯酚: 结构类似,但缺少第二个羟基。
氯邻苯二酚醌: 4-氯邻苯二酚的氧化衍生物
独特性: 4-氯邻苯二酚由于其特定的取代模式而具有独特性,这赋予了其独特的化学性质和反应活性。 它能够发生各种反应并作为生物降解途径中的中间体,使其在研究和工业应用中都具有价值 .
相似化合物的比较
Catechol: Lacks the chlorine substituent and has different reactivity and applications.
4-Chlorophenol: Similar structure but lacks the second hydroxyl group.
Chlorocatechol Quinones: Oxidized derivatives of 4-chlorocatechol
Uniqueness: 4-Chlorocatechol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various reactions and serve as an intermediate in biodegradation pathways makes it valuable in both research and industrial applications .
属性
IUPAC Name |
3-methylheptan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-6-8(9)7(3)5-2/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIMSNHOEAVUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864629 | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Avocado Research MSDS] | |
| Record name | 3-Methylheptan-4-one | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11625 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15726-15-5 | |
| Record name | 3-Methyl-4-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15726-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylheptan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015726155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylheptan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylheptan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Methylheptan-4-one in the context of food science?
A1: 3-Methylheptan-4-one plays a crucial role in shaping the aroma profile of certain foods, particularly roasted hazelnuts. Research indicates that it acts as a key odorant contributing to the characteristic pleasant, nutty aroma of roasted hazelnuts . Sensory studies utilizing techniques like projective mapping and aroma profile analysis have confirmed its significance in differentiating the aroma profiles of various hazelnut cultivars .
Q2: Beyond hazelnuts, are there other food sources where 3-Methylheptan-4-one has been identified as a flavor or aroma compound?
A3: Yes, 3-Methylheptan-4-one has been detected in fermented soybean paste enriched with peony seed meal . This suggests its potential role in contributing to the complex flavor profile of fermented food products.
Q3: Are there any studies exploring the formation pathways of 3-Methylheptan-4-one during food processing?
A4: While the provided research doesn't delve into specific formation pathways, it highlights that the roasting process significantly influences the concentration of 3-Methylheptan-4-one in hazelnuts . This suggests potential reactions involving precursors present in raw hazelnuts, leading to its formation during roasting. Further research is needed to elucidate the exact biochemical pathways and precursors involved.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)


